

# Physical and chemical properties of Nanangenine H

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Compound of Interest		
Compound Name:	Nanangenine H	
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# In-Depth Technical Guide: Nanangenine H

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and biosynthetic pathway of **Nanangenine H**, a drimane sesquiterpenoid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

# **Core Properties of Nanangenine H**

**Nanangenine H** is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. It is considered a putative biosynthetic intermediate in the nanangenine metabolic pathway.

### **Physical and Chemical Data**

The known physical and chemical properties of **Nanangenine H** are summarized in the table below. This data is critical for its identification, characterization, and further chemical modification.



Property	Value	
Appearance	White powder	
Molecular Formula	C22H36O6	
Formula Weight	396.5 g/mol	
Optical Rotation	[α]D <sup>24</sup> -270 (c 0.13, MeOH)	
UV Absorption (MeCN)	λmax (log ε) 200 (3.98) nm	
Mass Spectrometry $HRMS-ESI (+, m/z): [M - H2O + H]^{+} (C_{22}H_{35}O_{5}^{+}, 379.2479; found, 379.247)$		
Storage Temperature	-20°C	
Stability	≥ 4 years	
SMILES	CC1(C)CCINVALID-LINK[C@@]2(C) [C@@]1([H])INVALID-LINK C=C3[C@]2(O)CO[C@H]3OC	
InChl Key	XPKRYPSOFXPZSA-RPVUOXGTSA-N	

# **Experimental Protocols**

The following sections detail the methodologies for the cultivation of Aspergillus nanangensis and the subsequent isolation and characterization of **Nanangenine H**.

# **Fungal Cultivation and Metabolite Production**

- Organism:Aspergillus nanangensis (MST-FP2251)
- Cultivation Medium: Jasmine rice or pearl barley grains.
- Procedure:
  - The fungal strain is cultivated on jasmine rice and pearl barley for 21 days.
  - This period of growth results in confluent and thick mycelial coverage of the grain substrate, optimal for secondary metabolite production.



## **Extraction and Isolation of Nanangenine H**

- Extraction:
  - The grain cultures are extracted with acetone.
  - The resulting aqueous residue is partitioned with ethyl acetate (EtOAc).
  - The EtOAc extract is then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.
- Purification:
  - The enriched extract is fractionated by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
  - This purification process yields ten drimane metabolites, including Nanangenine H, which
    is identified as a putative biosynthetic intermediate.

#### **Spectroscopic Analysis**

- General: UV spectra were acquired using a diode array detector. Optical rotations were measured on a polarimeter.
- NMR Spectroscopy: NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts ( $\delta$ ) are reported in ppm, referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution electrospray ionisation mass spectrometry (HRESI(+)MS) was performed on a time-of-flight (TOF) mass spectrometer.

## **Biosynthetic Pathway**

The nanangenines are drimane sesquiterpenoids derived from a C<sub>15</sub> pentamethyl-trans-decalin skeleton. The proposed biosynthetic pathway involves a series of enzymatic modifications of the initial drimane core. A putative biosynthetic gene cluster responsible for nanangenine production has been identified in Aspergillus nanangensis.





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